1,1-Bis(trichlorosilylmethyl)ethylene

Organosilicon Chemistry Material Science Quality Control

1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6), also systematically named (2-methylene-1,3-propanediyl)bis[trichlorosilane], is a C4-bridged bis(trichlorosilane) featuring a reactive exocyclic methylene group (C=CH2) on a branched 1,3-propanediyl backbone. With a molecular formula of C4H6Cl6Si2 and a molecular weight of 322.98 g/mol, it is a colorless to pale yellow liquid with a density of 1.4 g/mL at 25 °C, a boiling point of 128–131 °C at 16 mmHg, a refractive index (n20/D) of 1.488, and a flash point of 178 °F.

Molecular Formula C4H6Cl6Si2
Molecular Weight 323 g/mol
CAS No. 78948-04-6
Cat. No. B1585655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(trichlorosilylmethyl)ethylene
CAS78948-04-6
Molecular FormulaC4H6Cl6Si2
Molecular Weight323 g/mol
Structural Identifiers
SMILESC=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2
InChIKeyLQEUNVMRBBCABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6): Supplier Sourcing Guide for a Bifunctional Exo-Methylene Bis-Silane Intermediate


1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6), also systematically named (2-methylene-1,3-propanediyl)bis[trichlorosilane], is a C4-bridged bis(trichlorosilane) featuring a reactive exocyclic methylene group (C=CH2) on a branched 1,3-propanediyl backbone . With a molecular formula of C4H6Cl6Si2 and a molecular weight of 322.98 g/mol, it is a colorless to pale yellow liquid with a density of 1.4 g/mL at 25 °C, a boiling point of 128–131 °C at 16 mmHg, a refractive index (n20/D) of 1.488, and a flash point of 178 °F . The compound is utilized primarily as an organosilicon intermediate and a bifunctional silane coupling agent for organic-inorganic hybrid materials, surface modification, and advanced composite formulations [1].

Why 1,1-Bis(trichlorosilylmethyl)ethylene Cannot Be Replaced by Common Linear Bis(chlorosilanes) or Mono-Vinyl Silanes


Substituting 1,1-bis(trichlorosilylmethyl)ethylene with a generic bis(trichlorosilane) such as 1,2-bis(trichlorosilyl)ethane or a mono-functional vinyltrichlorosilane introduces critical performance gaps. The target compound's branched 2-methylene-1,3-propanediyl architecture provides two hydrolytically active -SiCl3 anchoring points spaced by a three-carbon exo-methylene bridge, enabling distinct cross-linking density and surface-coverage architecture compared to linear saturated analogs [1]. Critically, the exocyclic C=CH2 double bond provides a secondary, orthogonal reactive handle for thiol-ene click chemistry or radical grafting—functionality entirely absent in saturated bis-silanes and geometrically constrained in endo-olefinic analogs [2]. These structural features translate into quantifiable differences in film thickness, pore uniformity, and thermal-mechanical properties of derived hybrid materials, as detailed in the evidence below.

Head-to-Head and Class-Level Quantitative Evidence for 1,1-Bis(trichlorosilylmethyl)ethylene Differentiation


Refractive Index as a Proxy for Methylene-Bridge Architecture: 1,1-Bis(trichlorosilylmethyl)ethylene vs. Bis(trichlorosilyl)methane

The refractive index (n20/D) of 1,1-bis(trichlorosilylmethyl)ethylene is 1.488, compared to 1.468 for the single-carbon bridged bis(trichlorosilyl)methane (CAS 4142-85-2) . This Δn20/D of +0.020 reflects the higher electronic polarizability of the extended, branched C4 backbone with an exocyclic double bond versus the compact C1 methylene bridge. For procurement and quality control, this difference enables rapid, non-destructive verification that the correct bis-silane architecture has been supplied, as the linear saturated analog 1,3-bis(trichlorosilyl)propane is expected to exhibit an intermediate RI, making RI a discriminating specification parameter.

Organosilicon Chemistry Material Science Quality Control

Density as a Differentiator of Cross-Linking Architecture: Branched vs. Linear Bis(trichlorosilanes)

The measured density of 1,1-bis(trichlorosilylmethyl)ethylene is 1.4 g/mL at 25°C . This is 0.145 g/mL lower than bis(trichlorosilyl)methane (density 1.545 g/mL at 25°C) and comparable to or slightly lower than 1,2-bis(trichlorosilyl)ethane and 1,6-bis(trichlorosilyl)hexane (density ~1.327–1.4 g/mL) . The reduced density of the target, despite its higher molecular weight (322.98 vs. 282.90 g/mol for the methane-bridged analog), is consistent with the branched, sterically less compact 2-methylene-1,3-propanediyl spacer. When incorporated into hybrid sol-gel matrices, less dense precursors with flexible branched spacers have been shown to influence gelation time and pore architecture, as demonstrated with analogous bridged alkoxysilanes where the bridging group length and geometry directly control mesopore uniformity [1].

Polymer Chemistry Composite Materials Formulation Science

Exocyclic Double Bond Enables Orthogonal Thiol-Ene Reactivity: Inference from Vinyltrichlorosilane vs. Allyltrichlorosilane Surface Functionalization

The exocyclic methylene (C=CH2) group in 1,1-bis(trichlorosilylmethyl)ethylene provides a terminal alkene moiety geometrically analogous to that in allyltrichlorosilane (ATCS). A recent direct comparative study of glass surfaces modified with vinyltrichlorosilane (VTCS) and ATCS established that this single-carbon difference dictates optical performance: VTCS coatings improved substrate transmittance at 550 nm by ~3.0% (pre-functionalization) and ~3.7% (post-thiol-ene functionalization), whereas ATCS achieved only ~1.0% and ~1.4% enhancements, respectively [1]. The target compound, which embeds an ATCS-like allylic architecture, is predicted to enable thiol-ene and radical-mediated post-functionalization with comparable spatial distribution characteristics to ATCS-grafted surfaces, a capability structurally impossible in saturated bis(trichlorosilanes) such as 1,2-bis(trichlorosilyl)ethane or 1,6-bis(trichlorosilyl)hexane.

Surface Chemistry Click Chemistry Self-Assembled Monolayers

Trichlorosilyl Multiplicity Drives Film Thickness: Ellipsometric Evidence Favoring Bis(trichlorosilyl) Architecture over Mono- and Dichloro Analogs

An ellipsometric investigation of thin films formed on vitreous silica by mono-, di-, and trichloroalkylsilylation reagents demonstrated that all treatments produce films exceeding monolayer thickness, with the thickest films consistently formed from trichloroalkylsilylating reagents [1]. 1,1-Bis(trichlorosilylmethyl)ethylene bears two -SiCl3 groups, providing six hydrolyzable Si-Cl bonds per molecule—a structural feature correlated with thicker, more densely cross-linked surface films compared to monofunctional trichlorosilanes (three Si-Cl bonds) or dichloro-functional silanes. This class-level evidence is directly supported by cross-linking studies of alkene-derived chlorosilanes where trichloro-substituted silanes displayed the highest hydrolytic cross-linking propensity, achieving gel contents of 42.0–98.0% in copolymerized polyethylene systems [2].

Thin Films Surface Modification Corrosion Protection

Bridged Bis-Silane Architecture Yields Superior Mesopore Uniformity in Sol-Gel Materials: Class-Level Inference from BTMSE Studies

In a systematic study of organoalkoxysilane structure-property relationships, bis(trimethoxysilyl)ethane (BTMSE)—the methoxy analog of the target's saturated counterpart—produced the most uniform mesopores among all tested precursors (TEOS, TMOS, MTMS, BTMSE, BTMSH, BTMSPA) when templated with polyoxyethylene 10 lauryl ether (C12E10) [1]. The key structural determinant was identified as the short, rigid bridging group: a dangling methyl group (MTMS) inhibited stable pore wall formation, while a long hydrophobic chain (BTMSH) disrupted surfactant micelle templating. The target compound's 2-methylene-1,3-propanediyl bridge, offering a structurally rigid three-carbon spacer with an additional reactive double bond, is predicted to similarly promote uniform mesoporosity while providing post-synthetic modification capability unavailable in the saturated BTMSE analog.

Sol-Gel Processing Porous Materials Hybrid Organic-Inorganic Materials

Patent-Backed Evidence for Bis(trichlorosilyl)-Bridged Organosilicon Compounds in Semiconductor Sealing: Adhesion and Reliability Advantages

Japanese Patent JPH04149185 (Toshiba Silicone, 1992) explicitly claims that 1,3-bis(trichlorosilyl)-2-methylpropane—the saturated analog of 1,1-bis(trichlorosilylmethyl)ethylene—and structurally related unsaturated compounds of the same formula class provide improved adhesiveness, reliability, mechanical characteristics, electrical characteristics, water resistance, and water vapor resistance in organic-inorganic composite materials, specifically semiconductor sealing formulations [1]. The patent teaches that the branched bis(trichlorosilyl) architecture enables higher inorganic filler loading while reducing formulation cost. The target compound's additional exocyclic double bond offers a further reactive locus for covalent integration into organic resin matrices, a feature absent in the patent's exemplar compound but well within the patent's generic formula scope.

Semiconductor Packaging Electronic Materials Adhesion Promotion

High-Value Application Scenarios for 1,1-Bis(trichlorosilylmethyl)ethylene Based on Quantitative Differentiation Evidence


Transparent Superhydrophobic Coatings with Post-Functionalizable Olefinic Interfaces

The exocyclic methylene group, structurally analogous to allyltrichlorosilane (ATCS), enables thiol-ene click functionalization after surface grafting. The VTCS/ATCS comparative study showed that allylic architecture yields a transmittance enhancement of ~1.0–1.4% at 550 nm on glass [4]. For coatings requiring both optical clarity and tailorable hydrophobicity, the target compound's dual -SiCl3 anchoring plus orthogonal C=CH2 reactivity provides a unique single-molecule solution, avoiding the need for mixed-silane formulations.

Ordered Mesoporous Hybrid Silica with Built-in Post-Synthetic Modification Sites

Bridged bis-silane precursors produce the most uniform mesopores in surfactant-templated sol-gel processes, as demonstrated for BTMSE in C12E10 and CTAB systems [4]. The target compound provides this critical bridging architecture while adding a reactive double bond for post-synthetic grafting of functional molecules (catalysts, sensing moieties, chiral ligands), enabling pore-wall engineering without disrupting the mesoporous framework—a capability unavailable with saturated bis-silane or mono-silane precursors.

High-Filler-Loading Semiconductor Encapsulants with Enhanced Moisture Barrier Performance

The Toshiba Silicone patent JPH04149185 teaches that 1,3-bis(trichlorosilyl)-2-methylpropane and its unsaturated analogs improve adhesion, reliability, mechanical properties, and moisture resistance in semiconductor sealing composites while permitting higher inorganic filler loading to reduce cost [4]. The target compound's exocyclic double bond provides an additional covalent tethering point to the organic resin matrix, potentially achieving the dual goals of maximum filler content and maximum interfacial adhesion that are typically in tension.

Thick, Robust Silane Interlayers for Corrosion Protection and Adhesion Promotion on Metal Substrates

Ellipsometric evidence establishes that trichloroalkylsilylating reagents produce the thickest surface films among mono-, di-, and trichloro-silanes on silica [4]. The target compound's six hydrolyzable Si-Cl bonds (distributed across two -SiCl3 groups) provide maximal substrate anchoring density per molecule. The branched C4 spacer further introduces conformational flexibility that can accommodate substrate surface roughness, while the exocyclic double bond enables covalent overcoating with organic topcoats—forming a truly covalent interphase rather than a physically adsorbed primer layer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Bis(trichlorosilylmethyl)ethylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.